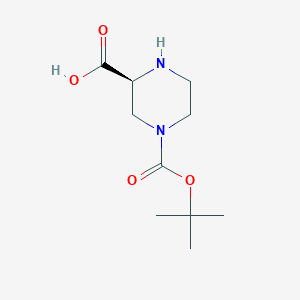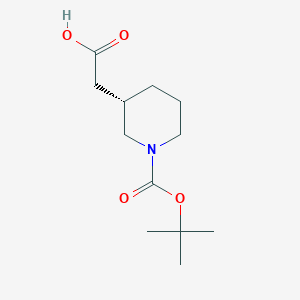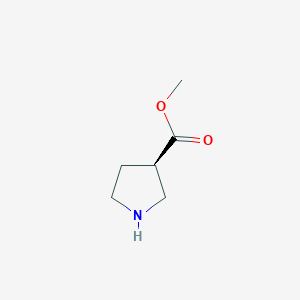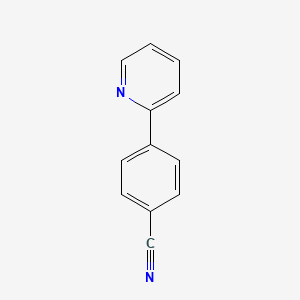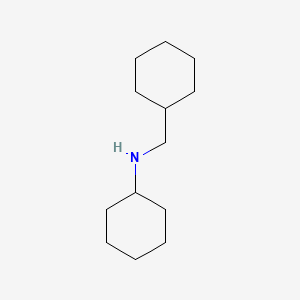
N-(cyclohexylmethyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylmethyl)cyclohexanamine is an organic compound belonging to the class of aliphatic amines. It is a colorless liquid with a fishy odor, commonly used as an intermediate in the synthesis of various organic compounds. This compound is known for its miscibility with water and several organic solvents, making it versatile in different chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(cyclohexylmethyl)cyclohexanamine can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with cyclohexylmethyl chloride under basic conditions. Another method includes the reductive amination of cyclohexanone with cyclohexylmethylamine in the presence of a reducing agent like sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of aniline using cobalt or nickel-based catalysts. This process is conducted under high pressure and temperature to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: N-(cyclohexylmethyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and cyclohexanol.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Secondary amines
Substitution: Various alkylated and acylated derivatives
Scientific Research Applications
N-(cyclohexylmethyl)cyclohexanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for pharmaceuticals, including analgesics and bronchodilators.
Industry: It is employed in the production of corrosion inhibitors and vulcanization accelerators
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)cyclohexanamine involves its interaction with various molecular targets. It acts as a nucleophile in many reactions, forming stable intermediates and products. The compound’s basicity allows it to participate in proton transfer reactions, influencing the pathways and outcomes of chemical processes .
Comparison with Similar Compounds
N-(cyclohexylmethyl)cyclohexanamine can be compared with other similar compounds, such as:
Cyclohexylamine: A primary amine with similar reactivity but different physical properties.
N-Methylcyclohexylamine: A secondary amine with distinct applications in corrosion inhibition and organic synthesis.
Uniqueness: this compound stands out due to its dual cyclohexyl groups, which impart unique steric and electronic properties, making it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
84681-77-6 |
|---|---|
Molecular Formula |
C13H25N |
Molecular Weight |
195.34 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)cyclohexanamine |
InChI |
InChI=1S/C13H25N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h12-14H,1-11H2 |
InChI Key |
JMXKCMGJNZQWDD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNC2CCCCC2 |
Canonical SMILES |
C1CCC(CC1)CNC2CCCCC2 |
Key on ui other cas no. |
84681-77-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)
![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)

